1-N-Boc-3,4-dihydro-2H-pyridine
Overview
Description
1-N-Boc-3,4-dihydro-2H-pyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The "1-N" denotes the position of the nitrogen atom in the pyridine ring that is modified with the Boc group. The "3,4-dihydro" indicates that the pyridine ring is partially hydrogenated at the 3 and 4 positions, making it a dihydropyridine derivative.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the regioselective hydroboration of pyridines using a rhodium catalyst, which yields N-boryl-1,2-dihydropyridines with high selectivity and yield . Although the paper does not directly discuss the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, the methodology could potentially be adapted for its synthesis by protecting the nitrogen atom prior to or following the hydroboration step.
Molecular Structure Analysis
The molecular structure of N-substituted pyridinones, which are structurally related to 1-N-Boc-3,4-dihydro-2H-pyridine, has been studied using single crystal X-ray diffraction . These studies provide insights into the bond lengths and angles that are typical for such compounds, which could be extrapolated to understand the structure of 1-N-Boc-3,4-dihydro-2H-pyridine. The importance of hydrogen bonding in these compounds is also highlighted, which could be relevant for the physical properties and reactivity of 1-N-Boc-3,4-dihydro-2H-pyridine.
Chemical Reactions Analysis
The reactivity of N-substituted dihydropyridines can be quite diverse. For instance, the quaternization and subsequent reduction of N-substituted tetrahydropyridines can lead to a variety of products, including N-amino-dihydropyridines and piperidyl derivatives . This suggests that 1-N-Boc-3,4-dihydro-2H-pyridine could also undergo similar transformations, potentially leading to a range of pharmacologically active products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine can be inferred from related compounds. For example, the study of N-substituted pyridinones provides information on their crystal structure, which can influence the compound's solubility and stability . Additionally, the presence of the Boc group in 1-N-Boc-3,4-dihydro-2H-pyridine would make it more polar and potentially more soluble in organic solvents compared to its non-protected counterpart. The Boc group also provides steric hindrance, which could affect the compound's reactivity in chemical reactions.
Scientific Research Applications
-
Synthetic Chemistry
- “1-N-Boc-3,4-dihydro-2H-pyridine” is a chemical compound used in synthetic chemistry .
- It is a privileged structure due to its biological activity and its importance as a synthetic precursor of a variety of compounds with marked biological activity .
- The compound is used in the synthesis of other relevant structures .
- The synthesis of this compound involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
- The outcomes of using this compound in synthetic chemistry include the creation of a variety of compounds with marked biological activity .
-
Medicinal Chemistry
- “1-N-Boc-3,4-dihydro-2H-pyridine” is also used in medicinal chemistry .
- The compound and its derivatives have shown potential in medicinal chemistry due to their biological activities .
- The compound is used as a building block in the synthesis of other compounds with biological activity .
- The synthesis involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .
- The outcomes of using this compound in medicinal chemistry include the creation of a variety of compounds with biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal .
-
Pharmaceutical Synthesis
-
Material Science
-
Organic Synthesis
-
Chemical Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBQTJLMJANION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440316 | |
Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3,4-dihydro-2H-pyridine | |
CAS RN |
131667-57-7 | |
Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.